2,4-Dichloro-5-fluorobenzodifluoride

Lipophilicity Physicochemical Property Agrochemical Design

Strategic choice for agrochemical and medicinal chemistry R&D. Its specific substitution pattern with a -CF2H group is non-interchangeable with -CF3 or -H analogs, enabling fine-tuned lipophilicity (LogP 4.07) for optimal membrane permeability and metabolic stability. High commercial purity (97%) ensures reproducible yields in multi-step synthesis, accelerating drug and pesticide discovery.

Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
CAS No. 1804886-06-3
Cat. No. B1530086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluorobenzodifluoride
CAS1804886-06-3
Molecular FormulaC7H3Cl2F3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)C(F)F
InChIInChI=1S/C7H3Cl2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H
InChIKeyYXXKHCSEWJYNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-fluorobenzodifluoride (CAS 1804886-06-3): Technical Specifications for Procurement


2,4-Dichloro-5-fluorobenzodifluoride, also known as 1,5-Dichloro-2-(difluoromethyl)-4-fluorobenzene, is a halogenated aromatic compound with the molecular formula C7H3Cl2F3 and a molecular weight of 215.00 . It is a specialized fluorinated building block used primarily as an intermediate in organic synthesis for the preparation of more complex molecules in pharmaceutical and agrochemical research .

Why 2,4-Dichloro-5-fluorobenzodifluoride Cannot Be Substituted by Other Fluorinated Benzene Derivatives


Simple substitution with other di- or tri-chlorofluorobenzene analogs is not feasible due to the critical role of the difluoromethyl (-CF2H) group in modulating molecular properties. In-class compounds like 2,4-dichloro-5-fluorobenzotrifluoride (-CF3) or 2,4-dichlorofluorobenzene (-H) differ significantly in their lipophilicity, metabolic stability, and reactivity [1]. These differences directly impact the physicochemical and biological profiles of the downstream molecules they are used to synthesize, making the specific substitution pattern of 2,4-Dichloro-5-fluorobenzodifluoride non-interchangeable [2].

Quantifiable Differentiation of 2,4-Dichloro-5-fluorobenzodifluoride from Closest Analogs


Lipophilicity (logP) Differentiation: 2,4-Dichloro-5-fluorobenzodifluoride vs. Trifluoromethyl and Non-Fluorinated Analogs

The target compound exhibits a calculated logP of 4.07 , which is distinct from its closest analogs. The trifluoromethyl (-CF3) analog, 2,4-dichloro-5-fluorobenzotrifluoride, has a higher calculated logP of 4.15 [1], while the non-fluoromethyl analog, 2,4-dichlorofluorobenzene, has a significantly lower logP of 3.13 [2]. This positions 2,4-dichloro-5-fluorobenzodifluoride as providing an intermediate lipophilicity profile, which can be crucial for optimizing membrane permeability and bioavailability in drug and agrochemical design [3].

Lipophilicity Physicochemical Property Agrochemical Design

Purity Specification of 2,4-Dichloro-5-fluorobenzodifluoride for Downstream Synthesis

The target compound is commercially available with a specified minimum purity of 95% , and often at a higher assay of 97% . This level of purity is critical for its intended use as a synthetic intermediate, minimizing the risk of side reactions and simplifying purification steps in multi-step syntheses. While comparable to the purity specifications of similar halogenated intermediates like 2,4-dichlorofluorobenzene (>96.0%) , the assurance of high purity is a non-negotiable procurement criterion for reproducible research outcomes.

Purity Chemical Synthesis Building Block

Physicochemical Property Modulation: Role of the Difluoromethyl Group vs. Trifluoromethyl

The presence of the difluoromethyl (-CF2H) group in the target compound is a key differentiator from its trifluoromethyl (-CF3) analog [1]. Class-level evidence indicates that while -CF3 groups often cause drastic changes in a molecule's properties, the -CF2H group acts as a 'moderate regulator' of metabolic stability, lipophilicity, and binding affinity [2]. This suggests that 2,4-dichloro-5-fluorobenzodifluoride can be a more tunable building block for optimizing the biological activity of a lead compound, particularly in agrochemical research, offering a balance between efficacy and desirable ADME properties that a -CF3 analog may overshoot [2].

Metabolic Stability Bioavailability Agrochemical Design

Key Application Scenarios for Procuring 2,4-Dichloro-5-fluorobenzodifluoride


Precision Synthesis in Agrochemical Lead Optimization

In agrochemical R&D, procuring 2,4-dichloro-5-fluorobenzodifluoride is a strategic choice when the goal is to fine-tune a lead compound's lipophilicity (logP 4.07) for optimal membrane permeability and metabolic stability. Its difluoromethyl group offers a moderate regulatory effect compared to the more drastic impact of a trifluoromethyl group [1]. This allows for more nuanced adjustments to a molecule's physicochemical profile, potentially improving its bioavailability and efficacy as a pesticide [1].

Synthesis of High-Purity Pharmaceutical Intermediates

For medicinal chemistry programs requiring the construction of complex, fluorinated aromatic cores, this compound serves as a reliable building block due to its high commercial purity (≥95-97%) . This level of purity is essential for minimizing side reactions and ensuring reproducible yields in multi-step synthetic sequences, thereby streamlining the drug discovery process and reducing development costs .

Differentiated Building Block for Structure-Activity Relationship (SAR) Studies

Researchers conducting SAR studies on halogenated aromatic series can use this compound to directly compare the effects of a -CF2H substituent against a -CF3 or -H group. The distinct lipophilicity (logP 4.07) [2] and class-inferred property modulation of the -CF2H group [1] provide a unique data point for understanding the relationship between molecular structure and biological activity, which is fundamental to rational drug and agrochemical design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-fluorobenzodifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.